2-(4-phenoxyphenyl)-2,9-diazaspiro[4.5]decan-1-one;hydrochloride
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Overview
Description
2-(4-phenoxyphenyl)-2,9-diazaspiro[4.5]decan-1-one;hydrochloride is a chemical compound known for its unique spirocyclic structure. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
The synthesis of 2-(4-phenoxyphenyl)-2,9-diazaspiro[45]decan-1-one;hydrochloride typically involves a multi-step process One common method includes the reaction of 4-phenoxybenzaldehyde with a suitable amine to form an intermediate, which is then cyclized to produce the spirocyclic coreIndustrial production methods often utilize optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity .
Chemical Reactions Analysis
2-(4-phenoxyphenyl)-2,9-diazaspiro[4.5]decan-1-one;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
2-(4-phenoxyphenyl)-2,9-diazaspiro[4.5]decan-1-one;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex spirocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(4-phenoxyphenyl)-2,9-diazaspiro[4.5]decan-1-one;hydrochloride involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors, leading to its biological effects. The compound’s spirocyclic structure allows it to fit into unique binding sites, making it a potent inhibitor of its targets .
Comparison with Similar Compounds
2-(4-phenoxyphenyl)-2,9-diazaspiro[4.5]decan-1-one;hydrochloride can be compared with other spirocyclic compounds such as:
- 4-phenyl-2,7-diazaspiro[4.5]decan-1-one hydrochloride
- 2-phenyl-2,7-diazaspiro[4.5]decan-1-one hydrochloride These compounds share similar structural features but differ in their substituents and specific biological activities. The unique phenoxy group in this compound contributes to its distinct properties and potential applications .
Properties
CAS No. |
852338-82-0 |
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Molecular Formula |
C20H23ClN2O2 |
Molecular Weight |
358.9 g/mol |
IUPAC Name |
2-(4-phenoxyphenyl)-2,9-diazaspiro[4.5]decan-1-one;hydrochloride |
InChI |
InChI=1S/C20H22N2O2.ClH/c23-19-20(11-4-13-21-15-20)12-14-22(19)16-7-9-18(10-8-16)24-17-5-2-1-3-6-17;/h1-3,5-10,21H,4,11-15H2;1H |
InChI Key |
ZTMVDCQAYXLPPH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCN(C2=O)C3=CC=C(C=C3)OC4=CC=CC=C4)CNC1.Cl |
Origin of Product |
United States |
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